molecular formula C13H18BFO2 B1406906 3-Fluoro-2-methylphenylboronic acid pinacol ester CAS No. 1417301-66-6

3-Fluoro-2-methylphenylboronic acid pinacol ester

Cat. No.: B1406906
CAS No.: 1417301-66-6
M. Wt: 236.09 g/mol
InChI Key: WKWHYYLQFKUDOT-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of the compound 3-Fluoro-2-methylphenylboronic acid pinacol ester, also known as 2-(3-FLUORO-2-METHYLPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is used in the Suzuki–Miyaura reaction due to its stability, ease of preparation, and environmentally benign nature .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction affects the carbon–carbon bond formation pathway, leading to the creation of new organic compounds .

Pharmacokinetics

It’s known that these types of compounds are only marginally stable in water . Therefore, the bioavailability of this compound may be influenced by its stability in aqueous environments .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of these types of compounds is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of this compound can be significantly influenced by the pH of the environment .

Biochemical Analysis

Biochemical Properties

3-Fluoro-2-methylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as palladium catalysts, which facilitate the Suzuki-Miyaura coupling reaction. This reaction involves the transmetalation of the boronic ester to the palladium catalyst, followed by the formation of a new carbon-carbon bond. The compound’s stability and reactivity make it an essential reagent in these biochemical processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with palladium catalysts in the Suzuki-Miyaura coupling reaction. The compound undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. This process is followed by the formation of a new carbon-carbon bond, which is crucial for the synthesis of various organic molecules. The compound’s ability to participate in these reactions is due to its stable boronic ester structure .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studiedDetailed studies on the dosage effects of this compound in animal models are necessary to determine its safety and efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes such as palladium catalysts. These interactions facilitate the Suzuki-Miyaura coupling reaction, leading to the formation of new carbon-carbon bonds. The compound’s role in these metabolic pathways highlights its importance in organic synthesis and its potential impact on metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methylphenylboronic acid pinacol ester typically involves the reaction of 3-Fluoro-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-methylphenylboronic acid pinacol ester is unique due to the presence of both a fluorine and a methyl group on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-(3-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWHYYLQFKUDOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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